molecular formula C21H22ClF3IN3O2 B12381544 Cobimetinib-d4 (hydrochloride)

Cobimetinib-d4 (hydrochloride)

Cat. No.: B12381544
M. Wt: 571.8 g/mol
InChI Key: DDNNFQXGTWWUKM-RWEPGDBUSA-N
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Description

Cobimetinib-d4 (hydrochloride) is a deuterated analog of cobimetinib, a selective mitogen-activated protein kinase kinase (MEK) inhibitor used in oncology. The "-d4" designation indicates the substitution of four hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification enhances the compound's metabolic stability, making it valuable as an internal standard in pharmacokinetic and bioanalytical studies to improve quantification accuracy . The hydrochloride salt form improves solubility and bioavailability, a common strategy in pharmaceutical formulations for enhanced therapeutic delivery . Cobimetinib itself is clinically employed in combination therapies for metastatic melanoma and other cancers, targeting the RAS/RAF/MEK/ERK signaling pathway .

Properties

Molecular Formula

C21H22ClF3IN3O2

Molecular Weight

571.8 g/mol

IUPAC Name

[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[2,2,4,4-tetradeuterio-3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone;hydrochloride

InChI

InChI=1S/C21H21F3IN3O2.ClH/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17;/h4-7,9,17,26-27,30H,1-3,8,10-11H2;1H/t17-;/m0./s1/i10D2,11D2;

InChI Key

DDNNFQXGTWWUKM-RWEPGDBUSA-N

Isomeric SMILES

[2H]C1(C(C(N1C(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)F)([2H])[2H])([C@@H]4CCCCN4)O)[2H].Cl

Canonical SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cobimetinib-d4 (hydrochloride) involves several key steps:

Industrial Production Methods: The industrial production of Cobimetinib-d4 (hydrochloride) follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cobimetinib-d4 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to study the stability and reactivity of the compound.

    Substitution: Substitution reactions are used to introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cobimetinib-d4 (hydrochloride), which are used for further studies and applications .

Scientific Research Applications

Cobimetinib-d4 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

Cobimetinib-d4 (hydrochloride) exerts its effects by inhibiting the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for cellular proliferation and survival. By inhibiting MEK1 and MEK2, Cobimetinib-d4 (hydrochloride) prevents the phosphorylation and activation of ERK, leading to reduced cellular proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Regulatory and Quality Considerations

The European Medicines Agency (EMA) mandates rigorous similarity assessments for deuterated drugs, including comparative analyses of purity, stability, and isotopic composition . Cobimetinib-d4 (hydrochloride) adheres to United States Pharmacopeia (USP) standards for hydrochloride salts, which specify limits on related compounds (e.g., isomers) and require chromatographic resolution (R ≥ 1.5) for impurities . These standards align with those for doxepin hydrochloride but are more stringent than guidelines for older antihistamines .

Q & A

Basic Research Questions

Q. How should researchers validate the synthesis and isotopic purity of Cobimetinib-d4 (hydrochloride) in preclinical studies?

  • Methodological Guidance :

  • Synthesis Validation : Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm the deuterium incorporation at specific positions. Compare spectral data with non-deuterated Cobimetinib to identify isotopic shifts .
  • Isotopic Purity : Quantify deuterium enrichment via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with calibration against certified reference standards. Ensure ≥98% isotopic purity to minimize metabolic interference in pharmacokinetic studies .
  • Impurity Profiling : Employ high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection to identify non-deuterated byproducts or residual solvents, referencing ICH Q3A/B guidelines .

Q. What experimental design considerations are critical for assessing Cobimetinib-d4 stability under varying storage conditions?

  • Methodological Guidance :

  • Stability Studies : Conduct accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) to simulate long-term storage. Monitor degradation products using stability-indicating HPLC methods .
  • Solution Stability : Prepare stock solutions in dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS), aliquot to avoid freeze-thaw cycles, and validate stability via LC-MS at -80°C over 1 month .
  • Solid-State Stability : Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to detect polymorphic changes in lyophilized formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in Cobimetinib-d4 pharmacokinetic (PK) data between in vitro and in vivo models?

  • Methodological Guidance :

  • Mechanistic Modeling : Apply physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro metabolic stability data (e.g., cytochrome P450 inhibition assays) with in vivo PK profiles. Adjust for deuterium isotope effects on metabolic clearance .
  • Tissue Distribution Analysis : Use quantitative whole-body autoradiography (QWBA) or positron emission tomography (PET) with radiolabeled Cobimetinib-d4 to compare tissue penetration in rodents vs. non-rodents .
  • Data Normalization : Account for interspecies differences in plasma protein binding using equilibrium dialysis and adjust free drug concentrations in PK/PD analyses .

Q. What strategies optimize the design of combination therapy studies involving Cobimetinib-d4 and immune checkpoint inhibitors?

  • Methodological Guidance :

  • Synergy Assessment : Use a factorial design to test dose-response relationships (e.g., Cobimetinib-d4 + anti-PD-1). Calculate combination indices (CI) via the Chou-Talalay method to quantify synergistic, additive, or antagonistic effects .
  • Immune Profiling : Perform flow cytometry on tumor-infiltrating lymphocytes (TILs) to evaluate changes in CD8+ T-cell activation and regulatory T-cell suppression .
  • Resistance Mechanisms : Apply single-cell RNA sequencing (scRNA-seq) to identify transcriptomic shifts in tumor cells post-treatment, focusing on MAPK pathway reactivation .

Q. How should researchers address batch-to-batch variability in Cobimetinib-d4 bioactivity assays?

  • Methodological Guidance :

  • Bioassay Standardization : Use a reference standard (e.g., Cobimetinib non-deuterated) to normalize IC50 values in BRAF V600E mutant cell lines. Include inter-assay controls (e.g., vemurafenib) to validate assay reproducibility .
  • Statistical Controls : Apply ANOVA to compare batch effects across multiple experiments. Use Bland-Altman plots to assess agreement between batches .
  • Quality Metrics : Report potency (IC50), maximal inhibition (Emax), and Hill slopes for each batch in supplementary data .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing conflicting results in Cobimetinib-d4 efficacy across preclinical cancer models?

  • Methodological Guidance :

  • Meta-Analysis : Aggregate data from xenograft (e.g., patient-derived vs. cell line-derived) and syngeneic models. Use random-effects models to account for heterogeneity in tumor growth rates .
  • Sensitivity Analysis : Stratify results by model-specific variables (e.g., tumor mutational burden, microenvironment composition) to identify confounding factors .
  • Public Data Integration : Cross-validate findings with databases like Cancer Cell Line Encyclopedia (CCLE) to assess BRAF V600E dependency .

Q. How can researchers ensure reproducibility in Cobimetinib-d4 metabolite identification studies?

  • Methodological Guidance :

  • Metabolite Profiling : Use high-resolution MS (HRMS) with collision-induced dissociation (CID) to fragment deuterated metabolites. Compare fragmentation patterns with synthetic standards .
  • Isotopic Pattern Recognition : Leverage software tools (e.g., XCMS Online) to distinguish deuterium-retained metabolites from natural isotope peaks .
  • Cross-Lab Validation : Share raw MS data via repositories like MetaboLights and adopt community guidelines (e.g., Metabolomics Standards Initiative) .

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